N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine can be synthesized through a multi-step reaction involving pyridine-2-carbaldehyde and (2-aminoethyl)bis(2-pyridylmethyl)amine . The reaction typically involves refluxing the reactants in methanol under an inert atmosphere, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine primarily undergoes complexation reactions with metal ions . It can form stable chelates with various transition metals, which are useful in catalysis and other applications .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include pyridine-2-carbaldehyde, (2-aminoethyl)bis(2-pyridylmethyl)amine, and sodium tetrahydroborate . Reaction conditions often involve refluxing in methanol or ethanol under an inert atmosphere .
Major Products
The major products formed from the reactions of this compound are typically metal complexes, which have various applications in catalysis and material science .
Scientific Research Applications
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions . This chelation can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications . The molecular targets and pathways involved often depend on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-pyridylmethyl)ethylenediamine: Similar in structure but with two pyridinylmethyl groups instead of three.
N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains four pyridinylmethyl groups, offering different coordination properties.
Uniqueness
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its specific arrangement of three pyridinylmethyl groups, which provides a distinct coordination environment for metal ions . This makes it particularly effective in forming stable complexes with a variety of metals, enhancing its utility in both research and industrial applications .
Properties
IUPAC Name |
N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWGBZIRZZTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578824 | |
Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104170-15-2 | |
Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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